1-(4-Acetylpiperazin-1-yl)-2-(2-propan-2-yloxypyridin-3-yl)oxypropan-1-one
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Overview
Description
1-(4-Acetylpiperazin-1-yl)-2-(2-propan-2-yloxypyridin-3-yl)oxypropan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an acetyl group and a pyridine ring linked through an ether bond to a propanone moiety. The compound’s structural complexity and functional groups make it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(2-propan-2-yloxypyridin-3-yl)oxypropan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine, to form 4-acetylpiperazine.
Pyridine Derivative Synthesis: The pyridine ring is synthesized separately, often starting from 2-chloropyridine, which undergoes nucleophilic substitution with isopropanol to form 2-(2-propan-2-yloxypyridin-3-yl) ether.
Coupling Reaction: The final step involves the coupling of 4-acetylpiperazine with the pyridine derivative through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Acetylpiperazin-1-yl)-2-(2-propan-2-yloxypyridin-3-yl)oxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides to introduce various functional groups.
Hydrolysis: Acidic or basic hydrolysis can cleave the ether bond, leading to the formation of the corresponding alcohol and piperazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Acetylpiperazin-1-yl)-2-(2-propan-2-yloxypyridin-3-yl)oxypropan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(2-propan-2-yloxypyridin-3-yl)oxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
1-(4-Acetylpiperazin-1-yl)-2-(2-propan-2-yloxypyridin-3-yl)oxypropan-1-one can be compared with other piperazine and pyridine derivatives, such as:
1-(4-Benzylpiperazin-1-yl)-2-(2-pyridin-3-yl)oxypropan-1-one: Similar structure but with a benzyl group instead of an acetyl group.
1-(4-Methylpiperazin-1-yl)-2-(2-pyridin-3-yl)oxypropan-1-one: Similar structure but with a methyl group instead of an acetyl group.
1-(4-Acetylpiperazin-1-yl)-2-(2-pyridin-3-yl)oxyethan-1-one: Similar structure but with an ethanone moiety instead of a propanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(2-propan-2-yloxypyridin-3-yl)oxypropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12(2)23-16-15(6-5-7-18-16)24-13(3)17(22)20-10-8-19(9-11-20)14(4)21/h5-7,12-13H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWSWJOABOHRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)OC(C)C(=O)N2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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